molecular formula C5H10N2 B1600513 (S)-3-Aminopentanenitrile CAS No. 639804-64-1

(S)-3-Aminopentanenitrile

Cat. No. B1600513
CAS RN: 639804-64-1
M. Wt: 98.15 g/mol
InChI Key: FVPPLRDSFQDFLX-YFKPBYRVSA-N
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Description

(S)-3-Aminopentanenitrile, also known as L-3-aminopentanenitrile, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (S)-3-Aminopentanenitrile is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been found to enhance the activity of the inhibitory neurotransmitter GABA, which can help to reduce the occurrence of seizures and alleviate pain.
Biochemical and Physiological Effects:
In addition to its pharmacological properties, (S)-3-Aminopentanenitrile has also been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the brain, which can help to protect against oxidative stress and inflammation. Additionally, it has been found to increase the levels of certain amino acids in the brain, which can help to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-3-Aminopentanenitrile for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its range of pharmacological and biochemical effects make it a versatile compound that can be used in a variety of experimental settings. However, one limitation of (S)-3-Aminopentanenitrile is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on (S)-3-Aminopentanenitrile. One area of focus could be on developing more specific drugs that target the compound's pharmacological properties, such as its anticonvulsant or analgesic effects. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various neurotransmitters and enzymes in the brain. Finally, (S)-3-Aminopentanenitrile could be further studied for its potential applications in treating a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.

Scientific Research Applications

(S)-3-Aminopentanenitrile has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess a range of pharmacological properties, including anticonvulsant, analgesic, and neuroprotective effects. These properties make it a promising candidate for the development of drugs to treat a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.

properties

IUPAC Name

(3S)-3-aminopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPLRDSFQDFLX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminopentanenitrile

CAS RN

639804-64-1
Record name 3-Aminopentanenitrile, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639804641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINOPENTANENITRILE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8764I890I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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